5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is an intriguing compound in the world of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under oxidative conditions. Common reagents for this process include agents like phosphorus oxychloride or sulfuric acid, facilitating the formation of the oxadiazole ring.
Industrial Production Methods
In industrial settings, this compound can be synthesized through streamlined processes that ensure high yields and purity. Methods often involve the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is known to participate in a variety of chemical reactions:
Oxidation: Undergoes oxidation reactions where the methylthio group can be converted into sulfoxides or sulfones.
Reduction: Can be reduced to modify the oxadiazole ring or the methylthio group.
Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reductions, and various halides for substitution reactions.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used but may include oxidized or reduced derivatives and substituted analogs with varied functional groups on the phenyl or oxadiazole rings.
Scientific Research Applications
In Chemistry
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.
In Biology and Medicine
Research has indicated potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
In Industry
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of both the methylthio and oxadiazole moieties allows it to engage in various binding interactions, affecting biological pathways crucial for its observed activities.
Comparison with Similar Compounds
Similar Compounds
Compounds like 5-phenyl-1,3,4-oxadiazol-2-amine, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, and 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine share structural similarities but differ in their substituents, affecting their reactivity and applications.
Highlighting Uniqueness
The presence of a methylthio group in 5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine imparts unique electronic properties and steric effects, distinguishing it from its analogs and providing unique reactivity patterns and biological activities.
There you have it, an overview of this compound, showcasing its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds. If there's anything more you'd like to dive into, let me know.
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGIABAPIYSLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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